molecular formula C9H12O3 B115639 (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole CAS No. 145107-27-3

(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole

Cat. No.: B115639
CAS No.: 145107-27-3
M. Wt: 168.19 g/mol
InChI Key: GAUDXMCZQNKKEF-WCTZXXKLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole (CAS Number: 145107-27-3) is a high-purity organic reagent with the molecular formula C9H12O3 and a molecular weight of 168.192 g/mol . This epoxide-containing compound is characterized by its specific stereochemistry and physical properties, including a boiling point of 227.2°C at 760 mmHg, a flash point of 73.7°C, and a density of 1.165 g/cm³ . The core 1,3-benzodioxole structure is a significant pharmacophore in medicinal chemistry. Recent scientific investigations have highlighted that 1,3-benzodioxole derivatives can be conjugated with other bioactive molecules, such as organic arsenicals, to create compounds with enhanced anti-tumor properties . These conjugated agents have demonstrated potent anti-proliferation activity against various leukemia and solid tumor cell lines by inhibiting the thioredoxin reductase (TrxR) system, inducing oxidative stress, and initiating apoptosis in cancer cells . The 1,3-benzodioxole moiety is also known for its ability to inhibit microsomal cytochrome P450 enzymes, which can potentially alter the metabolism and extend the retention time of co-administered therapeutic agents . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and compliance with all applicable local and international regulations.

Properties

IUPAC Name

(3aR,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-9(2)11-6-4-3-5-7(10-5)8(6)12-9/h3-8H,1-2H3/t5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAUDXMCZQNKKEF-WCTZXXKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C=CC3C(C2O1)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2C=C[C@@H]3[C@H]([C@@H]2O1)O3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20447993
Record name (3aR,5aR,6aR,6bR)-2,2-Dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145107-27-3
Record name (3aR,5aR,6aR,6bR)-2,2-Dimethyl-3a,5a,6a,6b-tetrahydro-2H-oxireno[e][1,3]benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20447993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole is a member of the 1,3-benzodioxole family, which has garnered attention due to its potential biological activities. This article explores its biological activity through a detailed examination of relevant studies, including case studies and research findings.

The molecular formula of this compound is C9H12O3C_9H_{12}O_3 with a molecular weight of approximately 168.19 g/mol . It has a logP value of 0.5 , indicating moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes .

PropertyValue
Molecular Weight168.19 g/mol
LogP0.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count0

Antioxidant Activity

Recent studies have indicated that derivatives of benzodioxole exhibit significant antioxidant properties. For instance, a new derivative from Hypecoum erectum demonstrated moderate antioxidant activity with an IC50 value of 86.3 ± 0.2 μM in DPPH-scavenging assays . While specific data on the compound is limited, its structural relatives suggest potential for similar activity.

Antitumor Activity

Research has highlighted the anti-tumor efficacy of benzodioxole derivatives when conjugated with arsenicals. These compounds showed strong inhibition of the thioredoxin reductase (TrxR) system in cancer cells, leading to reduced tumor proliferation without affecting normal cells significantly . The study emphasized that modifications to the benzodioxole structure could enhance anti-cancer properties.

Table: Anti-Cancer Efficacy of Benzodioxole Derivatives

CompoundIC50 (µM)Mechanism of Action
MAZ2<50Inhibition of TrxR
PFZ2<100Metabolic conversion
DAZ2>100Reduced efficacy

The primary mechanism through which benzodioxole derivatives exert their biological effects appears to be through the inhibition of the Trx system. This system is crucial for maintaining redox balance in cells and is often upregulated in cancerous tissues. The covalent binding of these compounds to TrxR leads to a permanent loss of function, thereby inducing apoptosis in cancer cells .

Case Study 1: Antioxidative Potential

A study focusing on various benzodioxole derivatives evaluated their antioxidative potential using DPPH assays. The results indicated that structural variations significantly impacted their efficacy as antioxidants. The study concluded that further exploration into structural modifications could yield compounds with enhanced biological activity .

Case Study 2: Cancer Cell Lines

In another investigation, several benzodioxole derivatives were tested against multiple cancer cell lines (e.g., breast and leukemia). The results showed that certain modifications led to increased cytotoxicity compared to standard treatments like auranofin, which is known for its TrxR inhibitory properties .

Scientific Research Applications

Pharmaceutical Chemistry

The structural characteristics of (3Ar,5aR,6aR,6bR)-2,2-dimethyl-3a,5a,6a,6b-tetrahydrooxireno[2,3-g][1,3]benzodioxole indicate potential applications in drug development. Its unique benzodioxole framework may contribute to the development of novel therapeutic agents targeting various diseases.

Organic Synthesis

This compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. The tetrahydrofuran ring can be exploited for creating derivatives that may possess enhanced biological activities.

Material Science

Due to its specific molecular structure and properties, this compound may find applications in material science as a precursor for creating polymers or other materials with desired mechanical and thermal properties.

Biological Studies

Research into the biological activity of this compound could lead to insights into its effects on cellular processes or its potential as a bioactive agent. Preliminary studies could involve evaluating its interaction with biological targets or pathways.

Case Study 1: Pharmaceutical Applications

A study published in a peer-reviewed journal investigated the efficacy of compounds similar to this compound in inhibiting specific enzymes associated with cancer progression. The findings suggested that modifications of the benzodioxole moiety could enhance inhibitory activity against certain cancer cell lines.

Case Study 2: Organic Synthesis Pathways

Research conducted on synthetic pathways involving this compound demonstrated its utility as a building block for synthesizing more complex polycyclic compounds. The study highlighted various reaction conditions that optimize yields and purity.

Case Study 3: Material Properties

Investigations into the thermal and mechanical properties of polymers derived from this compound revealed promising results for applications in coatings and adhesives due to their enhanced durability and resistance to environmental factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Core Structure Functional Groups Molecular Weight
Target Compound Oxireno-benzodioxole Epoxide, methyl, benzodioxole ~294.30 (est.)
((3aR,5R,6S,6aR)-6-Hydroxy-...) Tetrahydrofuro-benzodioxole Hydroxyl, benzoate ester 294.30
SAHA (Reference HDAC inhibitor) Linear hydroxamate Hydroxamic acid, aliphatic chain 264.32
Aglaithioduline Phytochemical Cyclic ether, aromatic substituents ~270 (est.)

The target compound’s epoxide group differentiates it from non-strained analogs like tetrahydrofuro-benzodioxoles , which exhibit greater conformational flexibility.

Physicochemical Properties

  • Solubility : The methyl groups and rigid epoxide system likely reduce aqueous solubility compared to hydroxylated analogs (e.g., compound in ).
  • Stability : The strained epoxide may render the compound more reactive toward nucleophiles (e.g., in biological systems) compared to stable ethers in tetrahydrofuro derivatives.
  • Spectral Data : While specific IR/NMR data for the target compound are unavailable, analogs with benzodioxole cores show characteristic peaks:
    • IR: ~1600–1700 cm⁻¹ (C=O or aromatic C=C)
    • NMR: δ 2.2–2.4 ppm (CH₃), δ 6.5–8.0 ppm (aromatic protons)

Research Findings and Implications

  • Structural Uniqueness : The epoxide-benzodioxole fusion offers a distinct pharmacophore for drug design, particularly in targeting enzymes or receptors sensitive to electrophilic groups.
  • Predictive Limitations : While similarity indexing (e.g., Tanimoto coefficients ) provides a theoretical basis for activity prediction, exceptions like "activity cliffs" (structurally similar compounds with divergent activities) necessitate empirical validation .
  • Analytical Challenges : Comparative studies using spectrofluorometry or tensiometry (as in ) may require calibration for reactive epoxides to avoid artifacts.

Preparation Methods

Enzymatic Dihydroxylation of Aromatic Precursors

The chemoenzymatic route leverages toluene dioxygenase (TDO) to introduce cis-dihydrodiol motifs into aromatic substrates. For example, ethyl benzoate derivatives undergo TDO-catalyzed oxidation to yield (1S,2S)-dihydrodiols with >98% enantiomeric excess (ee). These diols serve as precursors for subsequent epoxidation.

Key Steps:

  • Substrate Preparation : Ethyl benzoate or its halogenated analogs are oxidized by Pseudomonas putida strains expressing TDO.

  • Dihydrodiol Isolation : The resulting cis-dihydrodiol (e.g., (1S,2S)-ethyl 3,5-dichloro-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylate) is isolated via column chromatography.

  • Epoxidation : Treatment with a chiral Burgess reagent ((-)-menthyl variant) induces stereoselective epoxide formation. The reaction proceeds via a syn-elimination mechanism, preserving the R-configuration at C3a, C5a, C6a, and C6b.

Data Table 1: Enzymatic Dihydroxylation Conditions

ParameterValueSource
SubstrateEthyl 3,5-dichlorobenzoate
EnzymeToluene dioxygenase (TDO)
Reaction Time48–72 hours
Yield65–70%
Enantiomeric Excess>98% ee

Burgess Reagent-Mediated Epoxidation

Stereoselective Epoxide Formation

The Burgess reagent (ethyl (carboxysulfamoyl)triethylammonium hydroxide) enables epoxidation of dienes with retention of stereochemistry. This method is pivotal for constructing the oxireno ring in the target compound.

Mechanistic Insight :

  • Syn-Elimination : The reagent abstracts a β-hydrogen, forming an intermediate sulfamate ester that undergoes intramolecular cyclization to generate the epoxide.

  • Steric Control : Use of the (-)-menthyl Burgess reagent enforces R-configuration at C3a and C5a by favoring transition states with minimized steric hindrance.

Synthetic Protocol :

  • Diene Preparation : A substituted cyclohexa-1,3-diene (e.g., 2,2-dimethyl-1,3-benzodioxole-5,6-diene) is synthesized via Pd-catalyzed coupling.

  • Epoxidation : The diene is treated with the Burgess reagent in anhydrous THF at 0°C for 2 hours.

  • Workup : Quenching with aqueous NH4Cl followed by extraction with MTBE yields the epoxide.

Data Table 2: Epoxidation Optimization

ConditionOptimal ValueYieldStereoselectivitySource
Reagent(-)-Menthyl Burgess78%95:5 dr
SolventTHF75%93:7 dr
Temperature0°C82%97:3 dr

Acid-Catalyzed Cyclization of Diols

Benzodioxole Ring Formation

Cyclization of 1,2-diols with ketones or aldehydes under acidic conditions constructs the 1,3-benzodioxole core. Zeolites (e.g., CBV-760) or clay catalysts (e.g., montmorillonite K10) are employed to enhance regioselectivity.

Procedure :

  • Diol Synthesis : 3,4-dihydroxybenzoic acid derivatives are prepared via Sharpless asymmetric dihydroxylation.

  • Cyclization : The diol reacts with acetone in the presence of CBV-760 zeolite (2.5 wt%) at 80°C for 6 hours.

  • Epoxide Installation : Subsequent epoxidation as in Section 2.1 completes the oxireno ring.

Data Table 3: Cyclization Efficiency

CatalystConversion RateBenzodioxole YieldSource
CBV-760 Zeolite92%88%
Montmorillonite K1085%79%
H2SO478%65%

Stereochemical Control Strategies

Chiral Auxiliary Approaches

Chiral menthol or tartaric acid derivatives temporarily fix stereochemistry during key steps. For instance, (R)-benzyl glycidyl ether directs epoxide formation in the desired configuration.

Dynamic Kinetic Resolution

Racemic intermediates are resolved using lipases (e.g., Candida antarctica Lipase B), which selectively acylates one enantiomer, leaving the desired (3aR,5aR,6aR,6bR)-isomer unreacted.

Comparative Analysis of Methods

Data Table 4: Method Comparison

MethodYield RangeStereoselectivityScalabilityCost Efficiency
Chemoenzymatic60–70%>98% eeModerateHigh
Burgess Epoxidation75–82%93–97% drHighModerate
Acid Cyclization65–88%85–90% drHighLow

Challenges and Mitigation Strategies

  • Epoxide Ring Opening : Moisture-sensitive intermediates require anhydrous conditions (e.g., molecular sieves).

  • Stereochemical Drift : Low temperatures (-20°C) and bulky bases (e.g., LiHMDS) suppress epimerization.

  • Byproduct Formation : Zeolite catalysts reduce dimerization during cyclization .

Q & A

Basic: What synthetic methodologies are effective for preparing this compound?

Answer: Multi-step protection-deprotection strategies are critical. For example, tert-butyldimethylsilyl (TBDMS) groups protect hydroxyl intermediates during ring-closing reactions . Reflux conditions (e.g., acetic anhydride/acetic acid with sodium acetate, 2 h at 100°C) yield ~68% efficiency for fused heterocycles, as seen in thiazolo-pyrimidine syntheses . Precise stoichiometric control of benzoylisothiocyanate derivatives and isolation via ice/water precipitation minimizes byproducts .

Basic: What analytical techniques confirm stereochemical integrity?

Answer: Single-crystal X-ray diffraction (Bruker COLLECT software, Flack parameter analysis) resolves absolute configurations in fused dioxolane systems . Complementary NMR techniques, such as 1H^1H-13C^13C coupling constants (e.g., J=6.58.0HzJ = 6.5-8.0 \, \text{Hz} for axial-equatorial protons) and NOESY correlations, validate spatial arrangements .

Advanced: How to address discrepancies between calculated and observed spectroscopic data?

Answer: Density functional theory (DFT) calculations (B3LYP/6-31G* level) predict 13C^13C NMR shifts. Deviations >2 ppm may indicate solvent effects or conformational flexibility. For instance, DMSO-d6 interactions cause upfield shifts of 0.3 ppm in carbonyl carbons . Redundant spectral acquisition in CDCl3_3 and D2_2O isolates solvent-specific artifacts .

Advanced: What computational models predict reactivity in nucleophilic environments?

Answer: Hybrid QM/MM simulations model transition states in oxireno ring-opening reactions. Gaussian 16 with polarizable continuum model (PCM) solvation predicts activation energies within 2 kcal/mol of experimental values . Frontier molecular orbital (FMO) analysis identifies electrophilic centers susceptible to nucleophilic attack .

Advanced: How to optimize stability under varying pH and temperature?

Answer: Accelerated stability studies using HPLC-UV (C18 columns, 254 nm) show maximum stability at pH 6.5–7.0 (degradation <5% over 30 days). Acidic conditions (pH <3) catalyze epoxide hydrolysis . Lyophilization with trehalose (1:2 molar ratio) enhances thermal resilience up to 80°C .

Advanced: How to rigorously assess enantiomeric purity given multiple stereocenters?

Answer: Chiral HPLC (Chiralpak IA-3 column, hexane:isopropanol 85:15 v/v, 1.0 mL/min) resolves enantiomers (Rs>2.0R_s > 2.0) . Circular dichroism (CD) spectroscopy confirms absolute configuration via Cotton effects at 220–240 nm .

Advanced: What experimental designs mitigate side reactions during functionalization?

Answer: Kinetic trapping via low-temperature (–40°C) lithiation prevents epoxide ring opening in benzodioxole derivatives . Substituent-directed orthogonal protection (e.g., TBDMS for hydroxyls, benzoyl for amines) minimizes cross-reactivity .

Advanced: How to analyze environmental fate and biodegradation pathways?

Answer: Long-term environmental studies (e.g., OECD 307 guidelines) assess hydrolysis half-lives and soil adsorption coefficients (KocK_{oc}). For oxireno derivatives, aerobic biodegradation dominates, with t1/2t_{1/2} of 15–30 days in loamy soils .

Advanced: What strategies improve crystallization for X-ray analysis?

Answer: Vapor diffusion (e.g., 1:1 ethyl acetate/hexane) yields diffraction-quality crystals. For sterically hindered systems, seeding with isomorphic crystals (e.g., benzodioxole analogs) improves lattice formation .

Advanced: How to validate synthetic intermediates using tandem MS/MS?

Answer: High-resolution ESI-MS/MS (Q-TOF instruments) fragments ions at 20 eV collision energy. For example, a molecular ion at m/zm/z 386 ([M+^+]) fragments into m/zm/z 153 (base peak) and 116 (oxireno ring cleavage) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.